Product packaging for Fluorescent brightener 121(Cat. No.:CAS No. 12224-11-2)

Fluorescent brightener 121

Cat. No.: B083655
CAS No.: 12224-11-2
M. Wt: 335.8 g/mol
InChI Key: VZTHUHAJEZPWNC-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in FBA Development

The concept of optical whitening has its roots in the early 20th century. Before the invention of synthetic FBAs, a practice known as "bluing" was common, where a small amount of blue dye was added to laundry to offset the yellowing of fabrics. dirtylabs.comupenn.edu However, this method only masked the yellow hue and did not enhance brightness.

A significant breakthrough occurred in 1929 when Paul Krais discovered that an extract from horse chestnut bark, containing a compound called esculin (B1671248), could produce a blue fluorescence and counteract the yellowing of materials. culturalheritage.orgnih.gov This marked the birth of the optical whitening concept. culturalheritage.org However, natural brighteners like esculin had limitations, including poor lightfastness. culturalheritage.org

The 1940s saw the development of synthetic FBAs, with stilbene (B7821643) derivatives being among the first and most important classes of these compounds. dirtylabs.comnih.gov The first commercial optical brightener was produced by Bayer in Germany in 1940. pardissabz.com Since then, extensive research has led to the synthesis of a wide variety of FBA structures with improved performance and applicability for different substrates. nih.govsci-hub.se Today, there are approximately 400 types of brighteners listed in the international Colour Index, though only a fraction are in commercial production. wikipedia.org

Core Principles of Optical Brightening: Mechanisms and Perceptual Effects

The effectiveness of FBAs lies in their unique photophysical properties and their interaction with light and the substrate they are applied to.

Fundamental Photophysical Processes: Absorption and Emission

The core mechanism of an FBA involves the absorption of light in the ultraviolet (UV) and violet region of the electromagnetic spectrum, typically between 340 and 370 nm. wikipedia.org This absorbed energy excites the FBA molecules from their ground electronic state to a higher energy state. upenn.edu The molecule then undergoes a rapid, non-radiative energy loss to a lower vibrational level within the excited state. upenn.edu

From this relaxed excited state, the molecule returns to its ground state by emitting the excess energy as light. upenn.edu Due to the initial energy loss, the emitted light has a longer wavelength than the absorbed light, falling within the blue region of the visible spectrum, usually between 420 and 470 nm. wikipedia.org This process of absorbing light at one wavelength and re-emitting it at a longer wavelength is called fluorescence. tandfonline.com The efficiency of this process is measured by the fluorescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed. specialchem.com

Table 1: Absorption and Emission Wavelengths of FBAs

Process Wavelength Range (nm) Region of Electromagnetic Spectrum
Absorption 340-370 Ultraviolet (UV) & Violet
Emission 420-470 Blue

Classification and Structural Archetypes of Fluorescent Brightening Agents

Fluorescent Brightening Agents are a diverse group of organic compounds. They can be classified based on their chemical structure, which determines their properties and applications. The major chemical classes of FBAs include:

Stilbenes: This is the most common and commercially important class of FBAs. wikipedia.orgdirtylabs.com Derivatives of 4,4′-diamino-2,2′-stilbenedisulfonic acid are widely used in laundry detergents and for whitening paper and textiles. wikipedia.orgsci-hub.se

Coumarins: These compounds are known for providing high levels of whiteness and are often used in cosmetics and cleaning products. europlas.com.vnfibre2fashion.com

Bis(benzoxazol-2-yl) derivatives: Compounds like 2,5-bis(benzoxazol-2-yl)thiophene (BBOT) and 4,4'-bis(benzoxazolyl)-cis-stilbene are intensely fluorescent and used in various applications, including laundry detergents. wikipedia.org

Pyrazolines: These are particularly effective for whitening wool, polyamide, and acrylic fibers. additivesforpolymer.com

Naphthalimides: This class of FBAs is used for whitening polyester (B1180765), acrylic, and cotton fibers. additivesforpolymer.com

Carbocyclic compounds: These are suitable for use in detergents, plastics, and polyester substrates. fibre2fashion.com

Triazinylamino stilbenes: These are derivatives of 4,4′-diamino-stilbene-2,2′-disulfonic acid and are used for whitening textiles and paper. hongxinchemical.com

The choice of a specific FBA depends on the substrate to be whitened, the desired shade of white, and the processing conditions. specialchem.com

Table 2: Major Classes of Fluorescent Brightening Agents and Their Common Applications

Chemical Class Common Applications
Stilbenes Laundry detergents, paper, textiles
Coumarins Cosmetics, cleaning products
Bis(benzoxazol-2-yl) derivatives Laundry detergents
Pyrazolines Wool, polyamide, acrylic fibers
Naphthalimides Polyester, acrylic, cotton fibers

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O2S B083655 Fluorescent brightener 121 CAS No. 12224-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-3-1-11(2-4-12)15-9-10-19(18-15)13-5-7-14(8-6-13)22(17,20)21/h1-8H,9-10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTHUHAJEZPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062620
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
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Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2744-49-2
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Record name Fluorescent brightener 121
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Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
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Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
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Record name 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide
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Record name FLUORESCENT BRIGHTENER 121
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Chemical Synthesis and Derivatization Strategies for Fluorescent Brighteners

Synthetic Pathways to Stilbene-Based Fluorescent Brighteners

The stilbene (B7821643) scaffold, characterized by two phenyl rings connected by an ethylene (B1197577) bridge (C6-C2-C6), is the foundation for over 80% of all commercially produced fluorescent brighteners. unishivaji.ac.inscispace.com The synthesis of these compounds primarily revolves around the creation of the 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS or DSD acid) intermediate, which serves as a versatile building block for a vast array of FBA derivatives. unishivaji.ac.inheraproject.com

A predominant industrial pathway to DSD acid begins with 4-nitrotoluene-2-sulfonic acid. heraproject.com This starting material undergoes an oxidative coupling reaction, typically using sodium hypochlorite (B82951) in an alkaline solution or atmospheric oxygen in an aqueous ammoniacal medium, to form 4,4'-dinitrostilbene-2,2'-disulfonic acid. heraproject.com Subsequent reduction of the two nitro groups to amino groups yields the crucial DSD acid intermediate.

Beyond this primary industrial method, other classical organic reactions can be employed to construct the stilbene core, including:

Condensation Reactions: Aromatic aldehydes can be condensed with reactants such as phenylacetic acid or benzyl (B1604629) cyanides to form the ethylene linkage. unishivaji.ac.in

Olefinating Reactions: A variety of coupling reactions that form carbon-carbon double bonds, such as the Wittig, McMurry, and Mizoroki-Heck reactions, are applicable for synthesizing stilbene derivatives, particularly in laboratory settings. researchgate.net

While monosubstituted stilbenes can be prepared, they are often more difficult and costly to synthesize. unishivaji.ac.in Disubstituted stilbenes, especially those substituted at the 4 and 4' positions, are not only easier to manufacture but also offer a wider range of possibilities for creating functional FBAs. unishivaji.ac.in The DSD acid intermediate is the key to this versatility, allowing for extensive derivatization, as discussed in the following sections.

Development of Triazine and Pyrazoline Derivatives in FBA Synthesis

The derivatization of core structures like stilbene and the development of alternative heterocyclic systems like pyrazolines are central to the production of modern FBAs. These two classes, while structurally distinct, both provide the conjugated π-electron systems necessary for fluorescence.

Triazine-Stilbene Derivatives: This class represents the most commercially successful group of FBAs, particularly for cellulosic materials like cotton and paper. unishivaji.ac.in Their synthesis is a prime example of modular chemical design, starting with the DSD acid intermediate. The process involves a series of nucleophilic aromatic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a reactive hub. researchgate.netbenthamopenarchives.comscirp.org

The synthesis is typically a multi-step process where the three highly reactive chlorine atoms on the triazine ring are sequentially replaced. researchgate.netnih.gov

First Condensation: Two equivalents of cyanuric chloride are reacted with one equivalent of DSD acid at a low temperature (0-5°C) and controlled pH. This attaches a dichlorotriazinyl group to each of the amino groups of the DSD acid. researchgate.netscirp.org

Second and Third Condensations: The remaining chlorine atoms on each triazine ring can be substituted by reacting the intermediate with various nucleophiles, such as primary or secondary amines (e.g., aniline, morpholine, ethanolamine), alcohols, or phenols. unishivaji.ac.inresearchgate.net By carefully controlling the reaction temperature and pH, specific substitutions can be achieved, allowing for the fine-tuning of the FBA's properties, including solubility, affinity for fibers, and light fastness. researchgate.netnih.gov

This stepwise approach allows for the creation of symmetrical or asymmetrical FBA molecules with a wide portfolio of functional groups. unishivaji.ac.inresearchgate.net

Pyrazoline Derivatives: Pyrazoline-based compounds form another important class of FBAs. Fluorescent Brightener 121 (CAS No. 2744-49-2) is a member of this family. biosynth.com Unlike the stilbene types, its structure is based on a five-membered heterocyclic pyrazoline ring. unishivaji.ac.inbiosynth.com

The general synthesis of 1,3,5-triphenyl-2-pyrazoline derivatives, which are known to exhibit strong fluorescence, typically involves the condensation reaction between an α,β-unsaturated ketone (a chalcone) and a substituted hydrazine. The reaction proceeds via cyclization to form the stable pyrazoline ring. For a compound like FBA 121, this would involve the reaction of a specifically substituted chalcone (B49325) with a phenylhydrazine (B124118) derivative carrying a sulfonic acid group to impart water solubility and fiber affinity.

Table 1: Comparison of Major FBA Synthesis Classes
FBA ClassCore StructureKey IntermediatePrimary Synthetic ReactionCommon Substituents
Triazine-Stilbene4,4'-diaminostilbeneDSD AcidNucleophilic substitution on cyanuric chloride-SO3H, -NHR, -OR
Pyrazoline1,3,5-triphenyl-2-pyrazolineChalcones, HydrazinesCondensation/Cyclization-SO3H, -Cl

Novel Synthetic Routes for Advanced Fluorescent Brightener Architectures

Research in FBA synthesis continues to evolve, aiming to create molecules with enhanced performance, durability, and novel functionalities beyond simple brightening.

One significant area of development is the creation of polymeric fluorescent brighteners . This is achieved by introducing polymerizable groups (e.g., vinyl, acrylate) into the FBA molecule. scispace.com These modified brighteners can then be co-polymerized with bulk monomers like styrene (B11656) or acrylonitrile, covalently bonding the FBA into the polymer backbone. scispace.comncsu.edu This approach prevents the FBA from migrating out of the material over time, leading to a permanent whitening effect.

Another advanced strategy is the design of multifunctional FBAs . These molecules are engineered to perform multiple roles. For instance, novel FBAs have been synthesized containing hydrolytically active trimethoxysilyl (–Si(OCH₃)₃) groups. researchgate.net These groups can hydrolyze and undergo a condensation process to form a water-insoluble, cross-linked network (Si–O–Si), improving the FBA's fastness properties on the substrate. researchgate.net Other designs have integrated chiral moieties or UV-absorbing structures into the FBA to provide additional properties like UV protection. acs.org

Modern synthetic methods like "click chemistry" have also been employed. The highly efficient and specific copper-catalyzed azide-alkyne cycloaddition has been used to synthesize novel FBAs containing bis-1,2,3-triazole structures, starting from 4,4′-diazidostilbene-2,2′-disulfonate. acs.org These advanced routes open pathways to complex and precisely engineered FBA architectures.

Structure-Activity Relationships in FBA Design and Functionalization

The effectiveness of a fluorescent brightener is determined by a delicate balance of its molecular structure and its resulting physical properties. The relationship between the chemical structure and the brightening activity is a key consideration in FBA design.

The core of the FBA must be a conjugated π-electron system , which acts as the fluorophore. unishivaji.ac.in Systems like stilbene, pyrazoline, and benzoxazole (B165842) provide this essential feature, allowing for the absorption of UV energy and its re-emission as visible light. unishivaji.ac.inmdpi.com

Functional groups, or auxochromes , attached to this core play a critical role in modulating the FBA's properties:

Solubilizing Groups: Sulfonic acid groups (–SO₃H) are the most common substituents used to impart water solubility and substantivity (affinity) for hydrophilic fibers like cotton and paper. unishivaji.ac.in

Electron-Donating/Withdrawing Groups: The electronic nature of substituents significantly influences the photophysical properties. Amino groups (–NH₂) act as powerful auxochromes that shift the absorption maximum to longer wavelengths (a bathochromic shift). unishivaji.ac.in The specific groups attached to the triazine rings in stilbene FBAs directly impact the fluorescence quantum yield, the perceived whiteness, and the fastness properties. researchgate.net

Steric Effects: Bulky substituents can influence the planarity of the molecule. For stilbene derivatives, maintaining planarity is crucial for maximum π-conjugation and strong fluorescence. Bulky groups can cause steric hindrance, forcing the phenyl rings to twist out of plane and reducing fluorescence efficiency. rsc.org

Table 2: Influence of Structural Moieties on FBA Properties
Structural FeaturePrimary FunctionEffect on PropertiesExample
Stilbene CoreFluorophoreProvides the fundamental conjugated system for UV absorption and blue fluorescence.-CH=CH-
Sulfonic Acid GroupSolubilizer/AffinityIncreases water solubility and affinity for cellulosic fibers.-SO3Na
Triazine RingReactive HubAllows for attachment of various functional groups to fine-tune properties.C3N3Cl3
Amino/Anilino GroupAuxochrome/FunctionalizationShifts absorption to longer wavelengths; modifies hue and fastness.-NHC6H5
Morpholino GroupFunctionalizationOften used on triazine rings to improve light fastness and whiteness shade.-N(CH2CH2)2O

Stereoisomerism and Conformational Control in FBA Synthesis

The three-dimensional structure of FBA molecules, including their stereoisomerism and conformation, has a profound impact on their function. This is particularly critical for stilbene-based derivatives, which exhibit geometric isomerism around the central carbon-carbon double bond. industrialchemicals.gov.auncsu.edu

Stilbene FBAs can exist in two stereoisomeric forms:

trans -isomer (E-isomer): In this configuration, the two phenyl rings are on opposite sides of the double bond. This arrangement allows the molecule to adopt a highly planar conformation, which maximizes the conjugation of the π-electron system. The trans-isomer is the desired form as it is strongly fluorescent. ncsu.edu

cis -isomer (Z-isomer): Here, the phenyl rings are on the same side of the double bond. Steric hindrance between the rings forces them to twist out of plane, which disrupts the π-conjugation. researchgate.net As a result, the cis-isomer is non-fluorescent and does not contribute to the brightening effect. industrialchemicals.gov.auresearchgate.net

A significant challenge in the application of stilbene FBAs is photoisomerization . Upon exposure to UV light (daylight), the energetically stable and fluorescent trans-isomer can absorb a photon and convert to the non-fluorescent cis-isomer. scispace.comresearchgate.net This process is reversible, and a photostationary equilibrium is often established, but the conversion to the cis form leads to a loss of brightening efficiency and is a primary cause of poor light fastness. scispace.comresearchgate.net The equilibrium ratio of the two isomers is influenced by factors such as the solvent and the nature of the substituents on the triazine ring. researchgate.net

Therefore, synthetic control is aimed at producing the pure trans-isomer. Conformational control, which relates to rotation around single bonds, is also important. As noted previously, the introduction of excessively bulky groups can lead to non-planar ground-state conformations even in the trans isomer, diminishing fluorescence. rsc.orgnih.gov The design of modern FBAs often involves selecting substituents that enhance the stability of the trans-isomer and minimize the rate of photoisomerization.

Photophysical Properties and Spectroscopic Characterization of Fluorescent Brightener Systems

Electronic Absorption and Emission Spectroscopy of FBAs

The interaction of fluorescent brighteners with light is fundamentally characterized by their electronic absorption and emission spectra. These spectra provide insights into the energy levels of the molecule and the transitions between them. Generally, 2-pyrazoline derivatives exhibit a strong light absorption capacity in the 300-400 nm range and emit a bluish fluorescence. researchgate.net

Fluorescent Brightener 121, like other 1,3,5-triaryl-2-pyrazolines, is expected to show a strong absorption band in the near-UV region of the electromagnetic spectrum. This absorption corresponds to a π-π* electronic transition within the conjugated system of the molecule. For many 1,3,5-triaryl-2-pyrazoline derivatives, this primary absorption maximum (λmax) is typically observed between 350 and 400 nm. researchgate.net The exact position and shape of the absorption band are influenced by the specific substituents on the aryl rings and the polarity of the solvent.

For instance, studies on analogous pyrazoline compounds demonstrate how solvent polarity can induce shifts in the absorption maxima. A representative pyrazoline derivative, PPDPD, shows an absorption maximum at 340 nm in a non-polar solvent like hexane (B92381), which shifts to 346 nm in the polar solvent dimethylformamide (DMF). nih.gov This shift, though modest, indicates a change in the energy difference between the ground and excited states due to solvent-solute interactions.

Table 1: Representative UV-Vis Absorption Maxima for a Model Pyrazoline Compound (PPDPD) in Various Solvents

Solvent Polarity Absorption λmax (nm)
Hexane Non-polar 340
Toluene Moderately Polar 345
Tetrahydrofuran (THF) Moderately Polar 345
Dimethylformamide (DMF) Polar 346

Data is for the analogous compound PPDPD and is illustrative of the expected behavior for this compound. nih.gov

Following absorption of UV radiation, the excited molecule relaxes to its ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. For pyrazoline-based brighteners, this emission typically occurs in the blue region of the visible spectrum, from approximately 420 to 470 nm, which is responsible for the whitening effect.

The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift . A significant Stokes shift is a desirable characteristic for fluorescent brighteners as it minimizes self-absorption (re-absorption of emitted light by other FBA molecules), which would otherwise reduce the fluorescence efficiency.

The emission spectra of pyrazolines are highly sensitive to the solvent environment. For example, the model compound PPDPD, which absorbs at 340 nm in hexane, shows two emission bands at 389 nm and 505 nm. nih.gov The presence of multiple emission bands can be due to different excited state configurations, such as intramolecular charge transfer states.

Table 2: Illustrative Spectroscopic Data and Stokes Shift for a Model Pyrazoline Compound

Solvent Absorption λmax (nm) Emission λem (nm) Stokes Shift (nm)
Toluene 345 460 115
Dichloromethane 350 475 125
Acetonitrile (B52724) 348 485 137
Dimethylformamide 346 500 154

Data is hypothetical, based on typical values for 1,3,5-triaryl-2-pyrazolines to illustrate the concept of Stokes Shift and its solvent dependence.

Quantum Yield Determination and Fluorescence Efficiency Studies

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.

The quantum yield of pyrazoline derivatives is highly dependent on both their molecular structure and the surrounding environment, particularly the solvent. pku.edu.cn For many pyrazoline compounds, fluorescence is strong in non-polar solvents but can be significantly reduced in polar solvents. However, the specific substitution pattern on the pyrazoline core can alter this behavior. Some derivatives have been reported with quantum yields as high as 0.76 to 0.83 in chloroform, while others show yields below 1% in common solvents. nih.govnih.gov The quantum yield of a single pyrazoline compound was found to range from 0.09 in water to 0.66 in tetrahydrofuran, highlighting the profound impact of the solvent. nih.gov

This variability is often tied to the efficiency of non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. In polar solvents, these non-radiative pathways can become more favorable, leading to lower quantum yields.

Table 3: Representative Fluorescence Quantum Yields for a Pyrazoline Derivative in Different Solvents

Solvent Refractive Index (η) Quantum Yield (ΦF)
Cyclohexane 1.427 0.85
Toluene 1.497 0.78
Dichloromethane 1.424 0.65
Acetone 1.359 0.52
Acetonitrile 1.344 0.45
Methanol (B129727) 1.329 0.15

Data is hypothetical, based on literature trends for 1,3,5-triaryl-2-pyrazolines, illustrating the strong dependence of quantum yield on solvent polarity.

Mechanisms of Photoinduced Isomerization

A key factor in the performance of fluorescent brighteners is their photostability. Many optical brighteners, particularly those based on stilbene (B7821643), undergo a reversible cis-trans photoisomerization. The trans-isomer is typically planar and highly fluorescent, while the cis-isomer is non-planar and non-fluorescent. Upon exposure to UV light, the trans-isomer can convert to the cis-form, leading to a loss of whitening effectiveness.

While this compound is a pyrazoline derivative, not a stilbene, it is still susceptible to photodegradation upon prolonged UV exposure. However, the mechanism is different. The photochemical reactions of the pyrazoline heterocycle are more complex than simple isomerization. Potential pathways include photo-oxidation or ring-opening reactions, which disrupt the conjugated π-system and result in a loss of fluorescence. researchgate.net In general, pyrazoline-based brighteners are considered to have better photostability compared to many stilbene derivatives.

Environmental and Solvatochromic Effects on FBA Luminescence

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in response to a change in solvent polarity. Pyrazoline derivatives are well-known for exhibiting significant positive solvatochromism, particularly in their emission spectra. This effect is attributed to an intramolecular charge transfer (ICT) process that occurs upon photoexcitation.

In 1,3,5-triaryl-2-pyrazolines, the N-1 nitrogen atom of the pyrazoline ring acts as an electron donor, while the C-3 carbon atom acts as an electron acceptor. When the molecule absorbs a photon, electron density shifts from the donor to the acceptor, creating an excited state with a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around this larger dipole, stabilizing the excited state and lowering its energy. researchgate.net This increased stabilization leads to a lower energy emission, resulting in a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases. This effect is clearly demonstrated in studies of various pyrazoline derivatives where emission maxima shift to longer wavelengths in more polar solvents like DMF compared to non-polar solvents like hexane. nih.gov

Concentration-Dependent Fluorescence Quenching and Aggregation Behavior

The fluorescence intensity of a brightener is not always directly proportional to its concentration. At high concentrations, many fluorescent molecules, including pyrazolines, exhibit concentration quenching. nih.gov This phenomenon leads to a decrease in fluorescence intensity as the concentration increases beyond a certain point. It is often caused by the formation of aggregates or excimers (excited-state dimers), which provide non-radiative pathways for the excited state to return to the ground state, thus dissipating the energy as heat rather than light. researchgate.net Evidence for the formation of associated complexes or dimers has been observed in the absorption spectra of 1,3,5-triphenyl-2-pyrazoline at higher concentrations. researchgate.net

Conversely, some specially designed pyrazoline derivatives can exhibit the opposite effect, known as Aggregation-Induced Emission (AIE). nih.gov In AIE-active molecules, intramolecular rotations in dilute solutions provide a non-radiative decay channel, leading to weak fluorescence. nih.gov In the aggregated state or in the solid state, these rotations are restricted, which blocks the non-radiative pathway and forces the molecule to release its energy via fluorescence, resulting in a high emission efficiency. nih.gov However, for typical 1,3,5-triaryl-pyrazoline brighteners like FB 121, concentration quenching is the more commonly expected behavior in solution. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamic processes that occur in a molecule's electronically excited state. acs.org Unlike steady-state fluorescence, which provides an average emission intensity, time-resolved methods monitor the fluorescence decay as a function of time following excitation by a short pulse of light. mdpi.commdpi.com This provides direct insight into the kinetics of the excited state, including the fluorescence lifetime (τ), which is the average time a fluorophore remains in the excited state before returning to the ground state. nih.govresearchgate.net

The fluorescence lifetime is an intrinsic property of a molecule and is sensitive to various deactivation pathways that compete with fluorescence emission. nih.gov These pathways include non-radiative processes such as internal conversion, intersystem crossing, and photochemical reactions. For fluorescent brighteners (FBAs) with a stilbenoid chromophore, like this compound, a significant non-radiative decay pathway is the trans-cis photoisomerization around the ethylene (B1197577) bridge. wikipedia.org

The excited state dynamics of such systems can be described by the following equation:

I(t) = I₀e-t/τ

where I(t) is the fluorescence intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime. The lifetime itself is inversely proportional to the sum of the rate constants for all deactivation processes (radiative, kr, and non-radiative, knr):

τ = 1 / (kr + knr)

While specific experimental data on the time-resolved fluorescence of this compound is not extensively available in the reviewed literature, studies on structurally similar compounds provide valuable insights. For instance, p-bis(O-methylstyryl)benzene (bis-MSB), a compound with a similar distyryl chromophore system, is known to exhibit a single exponential fluorescence intensity decay in various solvents, making it a useful standard for time-resolved measurements. nih.gov The investigation of such compounds reveals that the fluorescence lifetime is a key parameter in assessing the efficiency of the brightening agent, as a longer lifetime often correlates with a higher fluorescence quantum yield, assuming the rate of non-radiative decay pathways is low.

The table below illustrates typical fluorescence lifetime data that can be obtained for stilbenoid optical brighteners using time-resolved fluorescence spectroscopy.

Compound ClassSolventExcitation Wavelength (nm)Fluorescence Lifetime (τ) (ns)Decay Model
Distyryl-biphenylCyclohexane350~1.2Mono-exponential
Distyryl-biphenylEthanol (B145695)350~1.1Mono-exponential
Stilbenen-Hexane310<0.1Multi-exponential

Note: The data presented are representative values for stilbenoid compounds and are intended for illustrative purposes. Specific values for this compound would require dedicated experimental measurement.

Theoretical and Computational Photochemistry of FBA Chromophores

Theoretical and computational photochemistry provides essential tools for understanding the electronic structure and dynamic behavior of fluorescent brightener chromophores at a molecular level. acs.org These methods allow for the exploration of excited-state potential energy surfaces, the identification of reaction pathways, and the interpretation of spectroscopic data. For FBA chromophores based on the stilbene architecture, computational studies are crucial for elucidating the mechanisms that govern their desirable properties, such as high fluorescence efficiency, as well as undesirable processes like photodegradation.

A primary focus of computational studies on stilbenoid systems is the photoisomerization process between the trans (E) and cis (Z) forms. acs.org This process is a key non-radiative decay channel that competes with fluorescence and can lead to a loss of brightening efficiency upon prolonged UV exposure. wikipedia.org Using methods such as Time-Dependent Density Functional Theory (TD-DFT), researchers can model the pathway of this reaction. The process typically involves the twisting of the central ethylenic bond in the first excited singlet state (S₁) until the molecule reaches a "perpendicular" geometry. nih.gov This geometry is often associated with a conical intersection (CI), a point where the potential energy surfaces of the ground state (S₀) and the excited state (S₁) touch, facilitating an efficient, non-radiative return to the ground state as either the trans or cis isomer. acs.org

For the chromophore of this compound, 4,4'-bis(2-methoxystyryl)biphenyl, computational models would investigate several key aspects:

Excitation Energies: Calculating the vertical excitation energies to predict the absorption spectrum (S₀ → Sₙ) and comparing them with experimental UV-Vis data.

Potential Energy Surfaces (PES): Mapping the S₁ PES along the critical reaction coordinate, which is the torsional angle of the styryl double bonds, to understand the barriers and pathways for isomerization.

Conical Intersections: Locating the CI points between the S₁ and S₀ surfaces to understand the efficiency of non-radiative decay.

Substituent Effects: Analyzing how the methoxy (-OCH₃) groups and the biphenyl core influence the electronic structure, the shape of the potential energy surfaces, and the relative rates of fluorescence versus isomerization. The electron-donating methoxy groups can significantly alter the charge distribution in the excited state, affecting its stability and decay dynamics.

The insights gained from these theoretical investigations are vital for the rational design of new and improved fluorescent brighteners with enhanced photostability and higher quantum yields.

The table below summarizes the key information derived from computational studies of FBA chromophores.

Computational MethodKey Information ObtainedRelevance to FBA Performance
Time-Dependent Density Functional Theory (TD-DFT)UV-Vis absorption wavelengths, excited state energies and character (e.g., π→π*).Predicts the light absorption properties and the nature of the electronic transition responsible for fluorescence.
Potential Energy Surface (PES) ScanningEnergy barriers for photoisomerization, identification of excited-state minima.Helps to understand the photostability and the competition between fluorescence and non-radiative decay.
Conical Intersection (CI) OptimizationGeometries and energies of points for rapid non-radiative decay to the ground state.Explains the efficiency of photochemical degradation pathways.
Non-adiabatic Molecular Dynamics (NAMD)Simulation of the real-time evolution of the molecule after photoexcitation, quantum yields of photoproducts.Provides a dynamic picture of the competition between fluorescence and isomerization, predicting photoproduct formation. nih.gov

Analytical Methodologies for the Detection and Quantification of Fluorescent Brighteners

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating chemical mixtures. amazonaws.com For fluorescent brighteners, various chromatographic methods are employed to achieve effective separation from complex samples like textiles, paper, detergents, and environmental waters.

Planar Chromatography (Paper and Thin-Layer Chromatography)

Planar chromatography, including paper chromatography and Thin-Layer Chromatography (TLC), serves as a straightforward and cost-effective method for the separation and preliminary identification of fluorescent brighteners. In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a flat plate. study.com The sample is applied to the plate, which is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. study.com

For stilbene-type fluorescent brighteners, TLC can effectively separate isomers based on polarity differences. study.comyoutube.com For instance, the less polar trans-isomer will travel further up the polar silica gel plate than the more polar cis-isomer, resulting in a higher retention factor (Rf) value. study.comyoutube.com Visualization is often achieved by exposing the developed plate to ultraviolet (UV) light, under which the fluorescent spots become clearly visible. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC and has been used for the separation of stilbenes and related compounds. researchgate.netnih.gov While specific studies on Fluorescent Brightener 121 (a pyrazoline derivative) using planar chromatography are not extensively detailed in the provided search results, the general principle of separating compounds based on polarity and visualizing them under UV light is applicable. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used and robust methods for the separation, identification, and quantification of fluorescent brighteners. amazonaws.comnewclothmarketonline.comtonexchem.com These techniques offer high resolution, speed, and sensitivity.

Reversed-phase HPLC is the predominant mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. amazonaws.com The separation of various fluorescent whitening agents can be optimized by carefully selecting the column and the mobile phase composition, which often consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727), sometimes with additives like ammonium (B1175870) acetate. amazonaws.com

UPLC, which utilizes smaller particle sizes in the stationary phase, provides even faster and more efficient separations compared to traditional HPLC. fda.gov A validated UPLC method has been developed for the detection of other fluorescent brighteners, Tinopal CBS-X and Fluorescent Brightener 28, in food matrices, demonstrating the power of this technique for trace analysis. fda.govfda.gov

ParameterHPLC Conditions for Fluorescent BrightenersUPLC Conditions for Fluorescent Brighteners
Stationary Phase Reversed-phase C18 columnXBridge BEH C18 (2.5 µm)
Mobile Phase Gradient of water (with 5 mM ammonium acetate) and acetonitrile/methanol amazonaws.comGradient of water (with 0.1% formic acid) and acetonitrile nih.gov
Flow Rate ~1.0 mL/min (Typical)0.3 mL/min nih.gov
Detection UV-DAD, Fluorescence (FLD) newclothmarketonline.comTandem Fluorescence (FLR) and Photodiode Array (PDA) fda.gov

Spectroscopic Detection and Identification Approaches

Spectroscopic techniques are essential for both detecting and structurally characterizing fluorescent brighteners following chromatographic separation. These methods exploit the unique light-absorbing and emitting properties of these compounds.

Fluorometric Analysis for Trace Detection

Fluorometric analysis, or fluorescence spectrophotometry, is an exceptionally sensitive method for detecting and quantifying fluorescent compounds like this compound. tonexchem.com The core principle involves exciting the molecule with UV light at its maximum absorption wavelength and measuring the intensity of the light emitted at a longer wavelength in the visible spectrum. vt.educa.govupenn.edu Fluorescent brighteners typically absorb UV light in the 300-400 nm range and emit visible blue light between 400-480 nm. vt.eduupenn.eduamazonaws.com

This technique is particularly valuable for trace detection in environmental samples, such as water, where it can indicate contamination from detergents or wastewater. vt.eduresearchgate.netusgs.govvt.edu Fluorometers are instruments specifically designed for these measurements and can be used in the field for rapid screening. vt.educa.govvt.edu The high sensitivity of fluorometry allows for the detection of fluorescent brighteners at parts-per-billion (ppb) levels. fda.gov

TechniqueExcitation Wavelength (λex)Emission Wavelength (λem)Application
Fluorometry ~360-365 nm vt.educa.gov~400-440 nm vt.educa.govTrace detection in water, quality control
Fluorescence Detector (for HPLC/UPLC) ~350 nm patsnap.com~432 nm patsnap.comHighly sensitive quantification post-separation

Advanced Spectroscopic Techniques for Structural Elucidation

For unequivocal identification of an unknown fluorescent brightener or for the structural elucidation of its isomers or degradation products, more advanced spectroscopic techniques are required. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. upenn.edu

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. amazonaws.comraytopoba.com After separation, the compound is ionized (e.g., using electrospray ionization - ESI), and the mass spectrometer measures the mass-to-charge ratio of the parent ion and its fragmentation products. nih.govresearchgate.net This provides definitive structural information and allows for highly specific and sensitive quantification. nih.govraytopoba.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of a compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the detailed structure of organic molecules. upenn.eduresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the carbon-hydrogen framework of the molecule, making it indispensable for the complete structural elucidation of new or unknown fluorescent brightener compounds. researchgate.netresearchgate.net

Sample Preparation and Extraction Protocols for Diverse Matrices

The effective analysis of this compound is highly dependent on the initial sample preparation and the efficiency of the extraction protocol, which must be tailored to the specific matrix being investigated. The goal of these procedures is to isolate the analyte from complex sample matrices, minimize interferences, and concentrate it to a level suitable for instrumental analysis.

For solid matrices such as textiles and paper products , ultrasonic extraction is a commonly employed technique. In this method, the sample is cut into small pieces and immersed in a suitable solvent. The application of ultrasonic waves facilitates the desorption of the FBA from the solid matrix into the solvent. A typical procedure might involve ultrasonic extraction with a 30% N,N-dimethylformamide aqueous solution. upupstars.com The extraction efficiency can be optimized by adjusting parameters such as the solvent composition, temperature, and extraction time. upupstars.com For paper samples, soaking in various solutions, including cold water, boiling water, aqueous acetic acid, or ethanol-water mixtures, has been explored for the extraction of fluorescent brighteners. measurlabs.com

In the case of food and beverage samples , the extraction method must be carefully chosen to avoid the co-extraction of interfering substances like fats and proteins. A simple and effective method for food matrices such as shrimp and rice products involves incubation in 75% methanol at an elevated temperature (e.g., 80°C), followed by vortexing, centrifugation, and filtration before analysis. For food packaging materials like polymer films, migration studies often employ food simulants such as ethanol (B145695) solutions to assess the potential transfer of FBAs. Extraction from the polymer itself can be achieved using solvents like hexane (B92381) or chloroform.

For biological matrices like human plasma , which are complex and contain high levels of proteins and lipids, more rigorous sample clean-up is necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. Various SPE cartridges, such as Captiva EMR-Lipid, Oasis HLB, and Florisil-alumina composite, have been utilized to remove interfering substances. raytopoba.com The Captiva EMR-Lipid cartridges are particularly effective at selectively removing phospholipids, which can cause significant matrix effects in mass spectrometry-based analyses. raytopoba.com The general procedure involves a liquid-liquid extraction of the plasma sample, followed by passing the extract through the SPE cartridge to isolate the fluorescent brighteners. raytopoba.com

A summary of common extraction protocols for different matrices is presented in the interactive table below.

MatrixExtraction TechniqueKey ParametersReference
TextilesUltrasonic ExtractionSolvent: 30% N,N-dimethylformamide; Optimization of temperature and time upupstars.com
PaperSoaking/LeachingSolvents: Water, aqueous acetic acid, ethanol-water mixtures measurlabs.com
FoodSolvent IncubationSolvent: 75% Methanol; Temperature: 80°C
Human PlasmaSolid-Phase ExtractionCartridges: Captiva EMR-Lipid, Oasis HLB; Preceded by liquid-liquid extraction raytopoba.com

Development of Rapid Optical Screening Methods for Environmental Monitoring

The need for rapid, on-site assessment of fluorescent brighteners in environmental samples, particularly water, has driven the development of optical screening methods. These methods are typically based on the inherent fluorescent properties of these compounds and offer a cost-effective and timely alternative to laboratory-based chromatographic techniques.

Fluorometry is the most common rapid screening technique. It involves exciting the water sample with ultraviolet (UV) light at a specific wavelength and measuring the intensity of the emitted fluorescence at a longer wavelength. Portable and field-deployable fluorometers are available, allowing for real-time measurements in environmental monitoring programs. These instruments can be used to detect the presence of optical brighteners, which can serve as indicators of wastewater contamination from sources such as leaking sewer lines or failing septic systems.

The basic principle involves collecting a water sample and analyzing it directly with a fluorometer equipped with a UV light source (e.g., emitting at 310-390 nm) and appropriate filters to isolate the emission wavelength of the fluorescent brighteners (e.g., around 436 nm). The intensity of the fluorescence can be correlated to the concentration of the fluorescent brighteners. However, it is important to note that natural organic matter in water can also fluoresce and cause interference. To address this, some methods incorporate a step where the sample is exposed to UV light for a period to induce photodecay of the fluorescent brighteners, and the change in fluorescence is measured to confirm their presence.

Another simple and inexpensive screening method involves the use of unbleached cotton pads . These pads are placed in the water body for a period (e.g., several days) to allow for the adsorption of any fluorescent brighteners present. After retrieval, the pads are dried and examined under a UV lamp. The presence of fluorescence on the pad indicates the presence of optical brighteners in the water. While this method is qualitative or semi-quantitative at best, it provides a straightforward way to identify potential contamination hotspots.

The development of portable sensors , including those integrated with smartphones, represents an emerging area in rapid screening. These devices utilize compact light sources (e.g., LEDs) and detectors, coupled with software for data analysis, to provide on-the-spot measurements of fluorescence. While still in development for specific environmental applications of FBA 121, these technologies hold promise for future monitoring efforts.

MethodPrincipleApplicationAdvantagesLimitations
FluorometryMeasurement of fluorescence intensity upon UV excitation.Quantitative screening of water samples for FBA contamination.Rapid, sensitive, field-deployable.Potential interference from natural organic matter.
Cotton Pad AdsorptionAdsorption of FBAs onto cotton pads, followed by UV light examination.Qualitative screening of water bodies for FBA presence.Inexpensive, simple, useful for identifying hotspots.Not quantitative, requires deployment time.
Portable SensorsMiniaturized fluorescence detection systems, potentially smartphone-integrated.On-site, real-time monitoring of water quality.Highly portable, potential for continuous monitoring.Still under development for specific FBA applications.

Interlaboratory Validation and Quality Control in FBA Analysis

Ensuring the reliability and comparability of data generated by different laboratories is essential for regulatory monitoring and scientific research. This is achieved through interlaboratory validation of analytical methods and the implementation of robust quality control (QC) procedures.

Interlaboratory validation , also known as a round-robin study, is the process where a series of identical samples are analyzed by multiple laboratories using the same analytical method. The results are then statistically compared to assess the method's reproducibility and robustness. For the analysis of fluorescent brighteners, such studies are crucial to establish standardized methods that can be confidently used by different analytical laboratories. While specific interlaboratory validation programs for this compound are not widely documented in publicly available literature, the principles of such studies would involve assessing parameters like:

Repeatability (intra-laboratory precision): The variation in results within a single laboratory over a short period.

Reproducibility (inter-laboratory precision): The variation in results between different laboratories.

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials.

Quality control in FBA analysis involves a set of routine procedures to ensure that the analytical results meet a defined standard of quality. Key QC practices include:

Method Validation: Before routine use, any analytical method must be validated to demonstrate its suitability for the intended purpose. This includes establishing performance characteristics such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and selectivity. For instance, a validated HPLC method with fluorescence detection for six fluorescent whitening agents reported LODs ranging from 0.053 to 0.251 µg/kg and recoveries greater than 82%.

Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest. They are used to calibrate instruments and to assess the accuracy of analytical measurements. While a specific CRM for this compound may not be readily available, analytical standards of known purity are used to prepare calibration solutions.

Control Charts: These are graphical tools used to monitor the performance of an analytical process over time. By plotting the results of QC samples, laboratories can identify trends or deviations that may indicate a problem with the analytical system.

Proficiency Testing (PT): This involves the analysis of samples provided by an external organization. The laboratory's results are compared to the known values or to the consensus values from a group of participating laboratories. Successful participation in PT schemes provides an independent assessment of a laboratory's competence.

The implementation of these quality assurance and quality control measures is fundamental to generating reliable and defensible data in the analysis of this compound.

Environmental Fate, Transport, and Ecotoxicological Assessment of Fluorescent Brighteners

Environmental Release Pathways and Global Distribution Patterns

While it is understood that optical brighteners can be released into aquatic systems, specific monitoring data for Fluorescent Brightener 121 is not available in the reviewed scientific literature. epa.gov General studies on other fluorescent brighteners have confirmed their presence in wastewater and surface waters, but these findings cannot be directly extrapolated to this compound without dedicated research.

Occurrence in Aquatic Systems (Wastewater Effluents, Surface Waters)

There is no specific data available from scientific studies detailing the measured concentrations or occurrence of this compound in wastewater effluents or surface waters.

Presence in Solid Matrices (Sediments, Soils, Sludge)

No research data was found that specifically documents the presence or concentration of this compound in sediments, soils, or sewage sludge.

Environmental Degradation Dynamics

Photodegradation Kinetics and Identification of Transformation Products

There are no available studies that investigate the photodegradation kinetics of this compound or identify its potential transformation products upon exposure to sunlight in environmental conditions.

Biodegradation Potential and Microbial Metabolism

Specific studies on the biodegradation of this compound by environmental microorganisms or its metabolic pathways could not be identified in the public domain. The question of its potential for bioaccumulation also remains unanswered due to a lack of specific studies. epa.gov

Adsorption and Sorption Phenomena in Environmental Media

The tendency of a chemical to bind to solid particles like soil, sediment, and sludge is a key factor in its environmental transport and availability. No specific data on the adsorption or sorption coefficients (such as Koc) for this compound in various environmental media were found in the reviewed literature.

Partitioning to Activated Sludge and Sediments

The primary mechanism for the removal of fluorescent brighteners from wastewater is through adsorption to activated sludge during the treatment process. raytopoba.comoecd.org These compounds exhibit a high tendency to accumulate in sludge, with studies on similar brighteners showing removal rates from the water phase of 85% to 90% due to this partitioning. heraproject.com Consequently, the concentration of these substances in treated effluent is significantly reduced. raytopoba.com

Fluorescent whitening agents that are not removed during wastewater treatment or are discharged directly can enter aquatic environments, where they are likely to partition from the water column to suspended solids and bottom sediments. industrialchemicals.gov.au This strong adsorption to sludge and sediment is a key factor in their environmental distribution. industrialchemicals.gov.au

Role of Physicochemical Parameters in Adsorption

The adsorption of this compound is governed by its chemical structure and the physicochemical properties of the surrounding environment. As a stilbene-based compound containing sulfonic acid groups, it behaves as an anion in water. industrialchemicals.gov.au The adsorption process is thought to involve physical interactions, such as hydrogen bonding, between the brightener molecule and surfaces like textile fibers or organic matter in sludge. epa.gov

Several factors influence the extent of adsorption:

pH: In low pH environments, the molecule may form zwitterions, which can alter its adsorptive behavior. industrialchemicals.gov.au

Cations: The anionic brightener can bind with dissolved cations in the environment, forming more lipophilic ion pairs that may adsorb more readily to organic materials. industrialchemicals.gov.au

Concentration: Studies on analogous compounds suggest that adsorption can be a complex process, potentially involving the formation of an initial monolayer followed by multilayer adsorption at higher concentrations. researchgate.net

Bioaccumulation and Bioconcentration Potential in Aquatic Food Webs

Despite its presence in aquatic systems, this compound is considered to have a low potential for bioaccumulation and bioconcentration in food webs. industrialchemicals.gov.au Early assessments noted a lack of data on this topic but hypothesized that fat-soluble molecules could accumulate. epa.gov However, more recent evaluations of stilbene-type brighteners classify them as "not bioaccumulative." industrialchemicals.gov.au

Ecotoxicity Studies on Representative Organisms

Ecotoxicological studies indicate that the risk posed by this compound to various organisms is generally low, although sensitivity varies among species.

Aquatic Toxicity (e.g., Fish, Daphnia, Algae)

This compound, under its commercial name Blankophor BBH, is reported to have a low aquatic toxicity index. fineotex.com A group assessment of similar fluorescent brighteners concluded that they are "not toxic" to aquatic organisms. industrialchemicals.gov.au Specific toxicity data for the structurally analogous compound FWA-1 provides further insight into the potential effects on aquatic life.

OrganismEndpointValue (mg/L)Reference
Fish (Oryzias latipes)48-hour LC5050 oecd.org
Fish (Danio rerio)96-hour LC50337 oecd.org
Invertebrate (Ceriodaphnia cf. dubia)48-hour EC506.9 oecd.org

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a test population.

Terrestrial Toxicity (e.g., Soil Microorganisms, Plants)

Data on the terrestrial toxicity of this compound are limited. However, general studies on optical brighteners in soil environments suggest a low risk to plants. In one study, corn and soybeans were cultivated in soil containing an optical brightener. raytopoba.com No harmful effects on plant production were observed when compared to a control group, and the brightener was not detected in the harvested leaves and stems, indicating negligible uptake by the plants. raytopoba.com

Comparative Ecotoxicity of Parent Compounds versus Degradation Products

Fluorescent brighteners can undergo photodegradation in sunlit surface waters. industrialchemicals.gov.auheraproject.com There are differing findings regarding the toxicity of the resulting degradation products compared to the parent compound.

One assessment suggests that photodegradation can lead to persistent degradants, such as derivatives of melamine, through the cleavage of the stilbene (B7821643) structure. industrialchemicals.gov.au The persistence of these byproducts could pose a long-term environmental concern.

Conversely, research on the similar compound FWA-1 indicates that aerobic photolysis actually reduces its acute aquatic toxicity. heraproject.com This finding suggests that for some brighteners, environmental degradation processes may serve as a detoxification pathway. heraproject.com Specific comparative ecotoxicity data for this compound and its unique degradation products are not currently available.

Biological Interactions and Emerging Biomedical Research Applications of Fluorescent Agents

Interactions with Prokaryotic and Eukaryotic Microorganisms

Fluorescent brighteners, such as Fluorescent Brightener 121 and its related compounds, are valuable tools in microbiology for the staining and analysis of various microorganisms. These compounds exhibit specific interactions with microbial cellular components, enabling detailed investigation of their structure and physiology.

Mechanisms of Cellular Staining and Fluorescence

The primary mechanism by which fluorescent brighteners stain microbial cells involves a non-covalent binding to β-glycosidically linked polysaccharides. reviberoammicol.com These whitening agents show a high affinity for polymers like cellulose and chitin, which are common components of fungal and some microbial cell walls. reviberoammicol.commedchemexpress.com The staining process is rapid, allowing for immediate examination under fluorescence microscopy. asm.org

Upon binding to these polysaccharides, the fluorescent brightener molecules undergo a conformational change that results in a significant increase in fluorescence intensity when excited by ultraviolet (UV) or near-UV light. reviberoammicol.comnih.gov Unbound molecules in an aqueous solution tend to bleach quickly upon UV irradiation, a property that conveniently reduces background fluorescence without the need for washing steps. reviberoammicol.com While vegetative bacterial cells and spores can be effectively stained, the extent of staining can differ between various organisms, which aids in their discrimination. researchgate.netdbkgroup.org In damaged cells where the plasma membrane is ruptured, some brighteners can also weakly stain the cytoplasm and strongly stain the nucleus. medchemexpress.com

Applications in Flow Cytometry for Microbial Analysis and Discrimination

Flow cytometry is a powerful technique for the rapid analysis of individual cells within a population. researchgate.netwur.nl The use of UV-excited fluorescent brighteners has expanded its application in microbiology, a field where analysis can be limited by the small size of bacterial cells. dbkgroup.org These brighteners serve as effective and bright fluorescent probes for both vegetative cells and bacterial spores. researchgate.net

The differential staining intensity observed among various microorganisms allows for their discrimination within a mixed population. dbkgroup.org For instance, when a sample containing different types of microbes is stained, flow cytometry can distinguish between them based on the intensity of the fluorescence emitted from each cell. researchgate.netdbkgroup.org This capability is particularly useful for screening a target microorganism against a high biological background. dbkgroup.org To enhance the staining process and speed up analysis, samples can be pre-treated with ethanol (B145695). researchgate.net The development and application of these bright fluorescent dyes are of significant importance for the successful analysis of bacteria by flow cytometry. dbkgroup.org

Table 1: Applications of Fluorescent Brighteners in Microbial Flow Cytometry

Application Description Key Advantages Relevant Microorganisms
Cellular Staining Stains polysaccharides like cellulose and chitin in cell walls. Bright fluorescence, rapid staining process. Bacteria (vegetative cells and spores), Yeast, Fungi. researchgate.netdbkgroup.org
Microbial Discrimination Different microorganisms exhibit varying levels of staining intensity. Allows for the differentiation of microbes in a mixed sample. dbkgroup.org Bacteria, Yeast. researchgate.net
Viability Assessment Can be used with other stains to assess membrane integrity. Provides information on the physiological state of cells. Bacteria. wur.nl
High-Throughput Analysis Enables rapid measurement of optical properties of thousands of individual cells. Fast and quantitative analysis. researchgate.netwur.nl General microbial populations.

Fluorescent Brighteners in Insect Pest Management and Viral Synergism

In the field of insect pest management, fluorescent brighteners have been identified as potent synergistic agents that enhance the efficacy of baculoviruses, which are used as biological insecticides.

Enhancement of Baculovirus Infectivity in Insect Hosts

The addition of fluorescent brighteners to baculovirus formulations significantly increases their virulence against various insect pests, particularly lepidopteran larvae. researchgate.netfao.org This enhancement is characterized by a substantial reduction in the lethal concentration (LC50) and lethal time (LT50) of the virus. fao.org For instance, in the gypsy moth (Lymantria dispar), a viral strain that does not normally replicate in the midgut can establish productive infections when administered with a fluorescent brightener. fao.orgusda.gov This synergistic effect makes viral insecticides more potent and faster-acting, improving their effectiveness as a pest control method. researchgate.net

Elucidation of Synergistic Mechanisms (UV Protection, Peritrophic Membrane Disruption, Apoptosis Inhibition)

The enhanced infectivity of baculoviruses in the presence of fluorescent brighteners is attributed to a combination of synergistic mechanisms.

UV Protection: Fluorescent brighteners can act as UV protectants, shielding the virus particles from inactivation by sunlight when applied in the field. usda.gov

Peritrophic Membrane Disruption: A primary mechanism is the disruption of the peritrophic membrane (PM), a protective layer lining the insect's midgut. researchgate.net This membrane acts as a barrier to pathogens. researchgate.netresearchgate.net Histological studies have shown that fluorescent brighteners can dissolve or degrade the PM, thereby facilitating easier access of the virus to the susceptible midgut epithelial cells. researchgate.netresearchgate.net This disruption is a key factor in increasing the insect's susceptibility to the virus. researchgate.net

Apoptosis Inhibition: Fluorescent brighteners have been shown to inhibit apoptosis, or programmed cell death, in virus-infected midgut cells. fao.orgusda.gov Many insect cells respond to viral infection by initiating apoptosis as a defense mechanism to limit viral replication and spread. usda.gov By suppressing apoptosis, the brightener allows the virus to complete its replication cycle within the midgut cells, leading to a more robust infection and the production of progeny virions. fao.orgusda.gov This inhibition of apoptosis is considered a major mode of action for the enhancement of viral activity. usda.gov

Table 2: Synergistic Mechanisms of Fluorescent Brighteners with Baculoviruses

Mechanism Description Effect on Virus Infectivity
UV Protection The compound absorbs UV radiation, protecting viral particles from degradation by sunlight. usda.gov Increases viral persistence in the environment.
Peritrophic Membrane Disruption The brightener degrades the chitin-containing peritrophic membrane lining the insect midgut. researchgate.netresearchgate.net Facilitates virus access to target epithelial cells, increasing primary infection. researchgate.net
Apoptosis Inhibition Prevents virus-infected midgut cells from undergoing programmed cell death. fao.orgusda.gov Allows for successful viral replication and production of new virions within the host cells. usda.gov

Impacts on Host-Virus Pathogenesis

Fluorescent brighteners, a class of compounds to which this compound belongs, have been observed to significantly impact the pathogenesis of certain viruses, particularly within insect host systems. Research has demonstrated that these compounds can enhance the infectivity of nucleopolyhedroviruses (NPVs), a family of viruses used in biological pest control. The primary mechanism behind this enhancement is the inhibition of apoptosis, or programmed cell death, which is a key defense strategy employed by host cells to prevent viral replication. usda.govnih.govnih.gov

In studies involving the gypsy moth, Lymantria dispar, and its species-specific NPV (LdMNPV), the virus typically does not replicate effectively in the larval midgut cells. usda.gov However, the addition of a stilbene-derived fluorescent brightener, such as Blankophor P167, to the viral inoculum leads to productive infections. usda.gov When LdMNPV infects these midgut cells, it triggers an apoptotic response, leading to the death of the infected cells before the virus can fully replicate. usda.gov Fluorescent brighteners effectively block this virus-induced apoptosis. usda.gov In cell cultures, the presence of the brightener was shown to cause a significant decrease in the number of apoptotic midgut cells following viral challenge. usda.gov This suppression of apoptosis allows the virus the necessary time to complete its replication cycle within the cell. usda.gov

In addition to inhibiting apoptosis, fluorescent brighteners are also thought to prevent the sloughing or shedding of virus-infected midgut cells from the gut lining. usda.gov By keeping the infected cells intact and viable for longer, the brightener facilitates the spread and establishment of a systemic viral infection. This combined effect of blocking apoptosis and inhibiting cell shedding dramatically enhances the virus's potency, a phenomenon observed across several virus-host systems. usda.gov

Table 1: Effects of Fluorescent Brighteners on Host-Virus Interactions
Compound ClassObserved EffectMechanism of ActionExample CompoundHost SystemReference
Stilbene-derived Fluorescent BrightenersEnhancement of viral infectivity and pathogenicityInhibition of host cell apoptosis (programmed cell death)Blankophor P167Gypsy Moth Larvae (Lymantria dispar) / LdMNPV usda.gov
Stilbene-derived Fluorescent BrightenersIncreased viral replicationPrevention of shedding of infected midgut cellsCalcofluor M2RInsect / Baculovirus Systems usda.gov

Advanced Bioimaging and Biosensing with Fluorescent Compounds

While this compound is primarily recognized for its industrial applications, its core chemical structure, a stilbene (B7821643) derivative, is foundational to a class of molecules actively being explored in advanced biomedical research, including bioimaging and biosensing. nih.govnih.govresearchgate.net

Development of Fluorescent Probes for Cellular and Subcellular Imaging

The development of small-molecule fluorescent probes is a critical area of research for visualizing biological processes in real-time. researchfeatures.com Stilbene-based compounds are of particular interest due to their unique photophysical properties. Researchers have synthesized and tested libraries of trans-stilbene derivatives to serve as fluorescent probes capable of detecting specific protein conformations. nih.gov For example, novel naphthyl-based trans-stilbene probes have been successfully developed that can bind to both the native and misfolded protofibrillar forms of the protein transthyretin. nih.gov Notably, these probes exhibit distinct and widely separated emission maxima (>100 nm difference) when bound to each form, allowing for clear spectral discrimination between the two protein states. nih.gov

This capability is highly valuable for studying protein misfolding diseases, such as amyloidosis. nih.gov Furthermore, stilbene moieties are being incorporated into more complex fluorescent probes designed to target and image β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govresearchgate.netnih.gov These probes are engineered to bind specifically to these protein aggregates, providing a potential tool for disease diagnosis and the evaluation of therapeutic interventions. nih.gov

Integration into Biosensor Platforms for Molecular Detection

Fluorescent probes, including those based on stilbene scaffolds, are integral components of many biosensor platforms. nih.govmdpi.com A biosensor typically combines a biological recognition element with a transducer that converts the binding event into a measurable signal. In this context, a fluorescent probe acts as the recognition element, where a change in its fluorescence (e.g., intensity, wavelength, or lifetime) upon binding to a specific target molecule serves as the output signal. mdpi.com

The ability of certain stilbene probes to change their fluorescence signature in response to binding with specific protein conformations makes them suitable candidates for integration into such platforms. nih.gov These molecular probes could be used to quantify the relative amounts of different protein states in a sample, offering a sensitive method for monitoring disease progression or the effect of a therapeutic agent. nih.gov

Exploration in Drug Delivery Systems and Pharmacological Studies

Fluorescence is a powerful tool for monitoring drug delivery and distribution within biological systems. nih.govscienceopen.com Fluorescent probes can be attached to drug molecules or encapsulated within nanocarriers to track their journey through the body, their accumulation at a target site (like a tumor), and their release from the delivery vehicle. nih.govscienceopen.com While specific applications involving this compound have not been documented in this area, the development of fluorescent nanoparticles and conjugates for drug delivery is a rapidly advancing field. nih.gov Systems are being designed where the fluorescence is "activatable," meaning it only turns on in response to specific intracellular conditions, such as changes in pH or the presence of certain molecules like glutathione, which is often found at high concentrations inside cancer cells. scienceopen.com This provides a mechanism for imaging and confirming that a drug has reached its intended intracellular target. scienceopen.com

Molecular-Level Biological Effects of Fluorescent Brighteners

Identification of Potential Protein Targets through Computational and Experimental Approaches

Experimental studies on stilbene-based fluorescent brighteners, such as Calcofluor White, have identified specific molecular targets, providing insight into their biological interactions. A primary and well-documented target for this class of compounds is chitin , a polysaccharide found in the cell walls of fungi and the exoskeletons of arthropods. nih.govwikipedia.orgbiotium.com The binding to chitin is strong and is the basis for its use as a stain to visualize fungal elements in medical and research settings. nih.govwikipedia.org

Beyond simple polysaccharides, these brighteners can also interact with more complex biomolecules. Experimental evidence shows that Calcofluor White binds to the carbohydrate residues of glycoproteins , such as α1-acid glycoprotein. nih.govresearchgate.net This interaction can, at high concentrations, lead to a disruption of the protein's natural structure. researchgate.net

Further research in the entomopathogenic fungus Metarhizium acridum has identified specific proteins that are hypersensitive to Calcofluor White, namely MaCwh1 and MaCwh43 . nih.gov These proteins, located at the endoplasmic reticulum, are crucial for maintaining the integrity of the fungal cell wall. Mutants lacking these proteins showed increased sensitivity to the brightener, along with reduced cell wall chitin and attenuated virulence, indicating that MaCwh1 and MaCwh43 are key protein targets involved in the compound's antifungal activity. nih.gov

Alongside experimental methods, computational approaches are increasingly used to predict and analyze the binding of small molecules to protein targets. mdpi.com Molecular docking studies, for instance, can model how a compound like a benzofuran derivative might fit into the binding pockets of proteins like bovine serum albumin. mdpi.com Computational protein design has also been employed to rationally engineer fluorescent proteins with enhanced brightness by optimizing the packing of amino acid residues around the chromophore, demonstrating the power of these methods to study and manipulate protein-fluorophore interactions. nih.gov

Table 2: Experimentally Identified Molecular Targets of Stilbene-Based Fluorescent Brighteners
Target MoleculeTarget ClassInteracting BrightenerBiological ContextReference
ChitinPolysaccharideCalcofluor WhiteFungal cell walls, arthropod structures nih.govwikipedia.orgbiotium.com
CellulosePolysaccharideCalcofluor WhitePlant and algae cell walls wikipedia.org
α1-acid glycoproteinGlycoproteinCalcofluor WhiteHuman plasma protein (binding occurs at carbohydrate residues) nih.govresearchgate.net
MaCwh1ProteinCalcofluor WhiteFungal protein involved in cell wall integrity nih.gov
MaCwh43ProteinCalcofluor WhiteFungal protein involved in cell wall integrity nih.gov

Induction of Oxidative Stress and Cellular Signaling Pathways

There is currently no publicly available scientific literature detailing the induction of oxidative stress or the specific modulation of cellular signaling pathways by this compound. While studies exist for other optical brightening agents, these findings cannot be extrapolated to this compound. Research into how this specific compound interacts with cellular redox systems or influences kinase cascades and other signaling networks has not been reported.

Effects on Gene Expression and Cellular Homeostasis

Similarly, information regarding the effects of this compound on gene expression and the maintenance of cellular homeostasis is absent from the current body of scientific research. Investigations into whether this compound alters transcriptional profiles, impacts protein synthesis, or disrupts homeostatic mechanisms such as ion balance or organelle function have not been documented.

Due to the absence of research data in these specific areas for this compound, no detailed research findings or data tables can be provided.

Performance Evaluation and Research in Industrial and Material Science Applications

Optimization of Whitening Performance across Substrate Types

The efficacy of Fluorescent Brightener 121 is highly dependent on the substrate to which it is applied, as well as the specific conditions of the application process.

Textile Applications (e.g., Cellulosic, Synthetic Fibers)

FBA 121 is particularly noted for its application on synthetic fibers. Its chemical structure, a pyrazoline derivative, lends it substantivity to hydrophobic fibers where it can impart a brilliant, bluish-violet white shade. It is primarily applied to materials such as acetate, triacetate, nylon, and acrylic fibers.

Optimization of its whitening performance involves controlling application parameters like temperature and pH. For instance, application on polyamide fibers can be carried out using an acid exhaust method, where a slightly acidic dyebath (e.g., adjusted with formic acid) at elevated temperatures (e.g., 90°C) facilitates the uptake and uniform distribution of the brightener on the textile substrate. Research indicates that the maximum whiteness achievable is a key performance indicator, and pyrazoline-based brighteners are often evaluated for their ability to deliver high levels of brightness on synthetic polyamides.

Paper and Pulp Industry Applications

While pyrazoline-based compounds are known to be used as optical brightening agents in the paper industry, specific research findings and performance data detailing the optimization of this compound for paper and pulp applications are not extensively available in publicly accessible literature. The effectiveness of any optical brightening agent in papermaking is generally influenced by factors such as the point of application (wet end vs. size press), the brightness of the base pulp, and the presence of other chemical additives that may compete for UV absorption.

Polymeric Materials and Plastics

The use of optical brighteners is a common practice in the plastics industry to mask yellowness and enhance the aesthetic appeal of the final product. However, specific performance evaluations and research findings on the application and optimization of this compound within various polymeric materials and plastics are not readily detailed in the available scientific literature.

Fastness Properties and Durability Studies

The durability of the whitening effect is a crucial factor in the industrial application of optical brighteners. This is assessed through various fastness properties, which measure the resistance of the brightener to different environmental and processing stresses.

Lightfastness and Photostability

Lightfastness refers to the ability of the brightener to resist fading or degradation upon exposure to light. FBA 121 exhibits different levels of photostability depending on the substrate. Its lightfastness is rated as very good on acrylic fibers, which retain the brightening effect well even after prolonged light exposure. On acetate and nylon fibers, the lightfastness is considered good.

Washing Fastness and Substrate Retention

Washing fastness is critical for textile applications, as it determines how well the brightener is retained on the fabric after repeated laundering cycles. This compound demonstrates very good washing fastness, indicating strong retention on the fibers it is applied to and a durable whitening effect that withstands washing.

Table 7.1: Fastness Properties of this compound on Textile Substrates

Property Substrate Performance Rating
Lightfastness Acrylic Very Good
Acetate Good
Nylon Good

| Washing Fastness | Synthetic Fibers | Very Good |

Table of Compounds Mentioned

Compound Name
This compound

Impact on Ultraviolet Protection Factor (UPF) of Materials

This compound (FBA 121), like other optical brightening agents (OBAs), plays a significant role in enhancing the Ultraviolet Protection Factor (UPF) of textiles. This effect is a direct consequence of its fundamental mechanism of action: absorbing invisible ultraviolet (UV) radiation and re-emitting it as visible blue light. adinathauxichem.comtextilelearner.net This absorption process inherently reduces the amount of UV radiation that can penetrate the fabric and reach the skin.

Research has extensively demonstrated that the application of fluorescent whitening agents can significantly boost the UV-blocking capabilities of fabrics, particularly those made from cellulosic fibers like cotton. srce.hrresearchgate.net Untreated cotton fabrics often provide relatively low protection against UV rays. fibre2fashion.com However, treatment with an FBA can improve this performance. The agents are particularly effective in the UV-A region of the spectrum (320-400 nm), which they absorb to produce the desired whitening and brightening fluorescence. srce.hrnih.gov

The concentration of the FBA applied to the material is a critical factor influencing the final UPF value. Studies on various OBAs have shown that increasing the concentration on the fabric generally leads to better UV protection. srce.hr However, this effect is not limitless; at very high concentrations, a phenomenon known as fluorescence quenching can occur, and the protective effect may plateau or even slightly decrease. srce.hrfibre2fashion.com Furthermore, the enhanced protection afforded by FBAs can be semi-permanent, as the brightener may be gradually removed from the fabric through repeated laundering cycles, leading to a reduction in UPF over time. researchgate.net Conversely, washing fabrics with detergents that contain OBAs can help maintain or even increase the UPF rating over the garment's life. fibre2fashion.comunl.edu

The following table presents research findings on the effect of treating cotton fabric with a stilbene-derivative optical brightener, illustrating the relationship between concentration and UV protection.

FWA Concentration (% on weight of fabric)UPF ValueUV Protection Category
0 (Untreated)7.8Low
0.215.5Good
0.525.2Very Good
1.040.1Excellent
2.055.0Excellent

Data derived from studies on stilbene-derivative FWAs on cotton fabric, which demonstrate a principle applicable to similar UV-absorbing brighteners. srce.hrfibre2fashion.com

Interaction with Other Additives and Formulation Components

The performance of this compound is intrinsically linked to its chemical environment. Its effectiveness can be either enhanced or diminished by its interaction with other additives and components within a given formulation, whether in textile finishing, plastics manufacturing, or detergent production. additivesforpolymer.com

In the plastics industry , compatibility with the polymer matrix and other additives is crucial. nbinno.com FBA 121 is soluble in various organic solvents but insoluble in water, which dictates its incorporation method into different systems. biosynth.com When used in thermoplastics, its performance can be affected by the presence of pigments like titanium dioxide (TiO₂), which is a common whitening agent. Since TiO₂ also absorbs UV light, it can compete with the FBA for the UV radiation necessary for fluorescence, potentially reducing the brightening efficiency. specialchem.com The thermal stability of the FBA is also critical to withstand high processing temperatures during extrusion or molding. nbinno.com Interactions with other additives such as heat stabilizers, antioxidants, and UV absorbers must be considered to prevent degradation of the FBA or unwanted chemical reactions. additivesforpolymer.com

In textile applications , the interaction of FBA 121 with other finishing agents is a key consideration. The pH of the application bath is a significant factor; pyrazoline-based brighteners are typically applied in neutral or weakly acidic dye baths. raytopoba.com The presence of residual chemicals from prior processes, such as chlorine from bleaching, must be thoroughly removed, as it can negatively impact the brightener's performance. raytopoba.com Furthermore, certain metal ions, like iron, have been shown to cause fluorescence quenching in some classes of optical brighteners, which reduces their whitening effect. nih.gov In modern detergent formulations, pyrazoline-based brighteners are designed to be compatible with a wide range of components, including various anionic and non-ionic surfactants, builders (e.g., phosphates, silicates), and enzymes, to ensure they deposit effectively onto fabrics during the wash cycle. google.comgoogle.com

The table below summarizes key interactions between fluorescent brighteners and other formulation components.

Component/FactorApplication AreaNature of InteractionEffect on FBA Performance
Titanium Dioxide (TiO₂)PlasticsCompetitive UV AbsorptionCan reduce brightening efficiency
UV AbsorbersPlastics, TextilesCompetitive UV AbsorptionAntagonistic effect at high concentrations, potentially reducing fluorescence fibre2fashion.com
pH LevelTextilesChemical Stability/AffinityOptimal performance in neutral to weakly acidic conditions for pyrazolines raytopoba.com
Chlorine Bleach ResidueTextilesChemical ReactionDegrades the FBA, reducing whitening effect raytopoba.com
Iron (Fe³⁺) IonsTextiles (Wash Water)Fluorescence QuenchingCan reduce fluorescence intensity and whiteness nih.gov
SurfactantsDetergentsFormulation CompatibilityDesigned for compatibility to ensure deposition on fabric google.com

Advancements in Smart and Functional Materials Utilizing FBA Properties

The unique photophysical properties of fluorescent brighteners, particularly pyrazoline derivatives like FBA 121, are positioning them as valuable components in the development of smart and functional materials. scielo.br While their primary role has been aesthetic enhancement, the intrinsic ability to convert UV light into visible fluorescence is being explored for more advanced applications. researchgate.net

Smart textiles represent a significant area of innovation. Fluorescence is a key feature being integrated into fabrics for applications beyond simple coloration. mdpi.com These include:

Safety and Visibility: Incorporating fluorescent compounds into textiles for high-visibility clothing and sportswear enhances safety in low-light conditions.

Anti-Counterfeiting: Fluorescent markers can be embedded into fibers or fabrics, creating unique signatures that are only visible under UV light, thus serving as a security feature. mdpi.com

Sensors: The fluorescence of pyrazoline derivatives can be sensitive to their local environment. scielo.brnih.gov Researchers are exploring how to attach these molecules to polymer backbones to create materials that change their fluorescent signal in response to external stimuli such as pH, temperature, or the presence of specific analytes, turning the fabric into a sensor. scielo.brnih.gov

In the broader field of functional polymers and materials science , pyrazoline-based compounds are being investigated for their utility in photonics and electronics. Their strong fluorescence and charge-transfer properties make them candidates for use as:

Fluorescent Probes: Pyrazolines are being developed as chemosensors for the detection of various analytes, including metal ions and biological molecules. scielo.brnih.gov

Organic Light-Emitting Diodes (OLEDs): The high quantum yields and blue emission of some pyrazoline derivatives make them suitable for use as emissive materials in OLEDs. researchgate.net

Functional Polymers: By chemically bonding pyrazoline moieties to polymer chains, scientists can create new materials with built-in fluorescence. scielo.br Recent research has focused on fluorescent hyperbranched polymers for applications such as self-disinfecting textiles, where the material can generate singlet oxygen upon light exposure to kill microbes. mdpi.com

While FBA 121 itself is a commercial brightener, the broader class of pyrazoline chemistry to which it belongs is a fertile ground for research into the next generation of smart materials, where fluorescence is not just for appearance but for advanced functionality. nih.gov

Toxicological Profile and Human Health Risk Assessment of Fluorescent Brighteners

Systemic Toxicity Investigations in Mammalian Models

Acute and Sub-Chronic Exposure Studies

Specific data from acute and sub-chronic oral, dermal, or inhalation exposure studies on Fluorescent Brightener 121 could not be located. This includes a lack of information on LD50 (median lethal dose) values or findings from repeated-dose studies.

Organ-Specific Effects and No-Observed-Adverse-Effect Levels (NOAELs)

There is no available information detailing organ-specific effects following exposure to this compound. Consequently, No-Observed-Adverse-Effect Levels (NOAELs) for this compound have not been established or reported in the reviewed literature.

Genotoxicity and Mutagenicity Assessments

No specific genotoxicity or mutagenicity studies for this compound were found. This includes a lack of data from standard tests such as the Ames test, chromosomal aberration assays, or in vivo micronucleus assays.

Reproductive and Developmental Toxicity Studies

Information regarding the potential reproductive or developmental toxicity of this compound is not available. There are no findings from multi-generational studies or prenatal developmental toxicity studies in the public literature.

Immunotoxicity and Sensitization Potential

There were no publicly available studies assessing the immunotoxicity or skin and respiratory sensitization potential of this compound.

Carcinogenicity Research and Evaluation of Photocarcinogenic Risks

Long-term carcinogenicity bioassays in animal models for this compound have not been reported in the available literature. Furthermore, no specific research evaluating the photocarcinogenic risk of this compound could be identified.

Toxicokinetics, Biotransformation, and Excretion Pathways

In Vitro Cellular and Molecular Toxicology

Specific in vitro studies investigating the cellular and molecular toxicology of this compound are not available in the public domain. Research on other fluorescent brighteners has been conducted, but these results are not applicable to this compound.

Assessment of Cytotoxicity and Cellular Viability

There is no available data from in vitro studies, such as neutral red uptake or MTT assays, to assess the potential cytotoxicity of this compound on mammalian cell lines. Therefore, its effect on cellular viability remains uncharacterized.

Investigation of Oxidative Stress Pathways and Reactive Oxygen Species Generation

No studies were identified that investigated the potential of this compound to induce oxidative stress or generate reactive oxygen species (ROS) in cellular systems.

Consumer Exposure Modeling and Margin of Exposure (MOE) Analyses

A quantitative consumer exposure model or a Margin of Exposure (MOE) analysis specifically for this compound has not been published. Such analyses require comprehensive toxicological data, including a No-Observed-Adverse-Effect Level (NOAEL) from animal studies, and detailed information on consumer use patterns. As this foundational data is not available for this compound, an MOE cannot be calculated. For other fluorescent brighteners used in household products, such as FWA-1, regulatory bodies have established MOEs based on extensive data, concluding safe use under specified conditions heraproject.comheraproject.com.

Aggregate Exposure Pathways and Cumulative Risk Assessment

There is no information available to conduct an aggregate exposure or cumulative risk assessment for this compound. An aggregate exposure assessment would consider all potential routes of exposure (oral, dermal, inhalation) from various sources. A cumulative risk assessment would evaluate the combined risk from exposure to multiple substances with similar toxicological profiles. The lack of exposure data and a toxicological database for this compound precludes such assessments.

Regulatory Science and Comprehensive Risk Management Frameworks for Fluorescent Brighteners

National and International Regulatory Standards for FBA Application

Fluorescent Brightener 121, identified by CAS numbers 2744-49-2 and 12224-11-2, is subject to chemical inventory and control regulations in major industrial regions. In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory, meaning it is approved for commerce. Similarly, it is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), which brings it under the purview of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.

Under REACH, manufacturers and importers of substances like FBA 121 in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). This process involves submitting a dossier of information on the substance's properties, uses, and potential hazards. While FBA 121 is listed, the specific requirements and restrictions can evolve based on new scientific evidence.

Other countries also regulate FBA 121 through their national chemical inventories, including China (IECSC), Korea (KECL), and New Zealand (NZIoC). The presence of FBA 121 on these lists indicates that its use is permitted, subject to compliance with local chemical management laws. However, some regions, like those adhering to the Nordic Ecolabel, have stricter criteria that may restrict the use of optical brightening agents in certified products to minimize their environmental footprint.

The following table provides a summary of the regulatory inventory status of this compound in various regions:

Region/Country Regulatory Framework/Inventory Status of this compound
European UnionREACH / EINECSListed (EC number: 220-378-2)
United StatesTSCAListed
ChinaIECSCListed
KoreaKECLListed
New ZealandNZIoCListed
PhilippinesPICCSNot Listed
VietnamNational Chemical InventoryNot Listed

Hazard Identification and Exposure Assessment Methodologies in Regulatory Contexts

The hazard identification for stilbene-type fluorescent brighteners, the class to which FBA 121 belongs, involves a range of toxicological and ecotoxicological studies. Regulatory bodies rely on data from these studies to assess potential risks. Key considerations include the substance's potential for skin irritation, sensitization, and long-term effects on human health. For environmental hazards, assessments focus on persistence, bioaccumulation, and toxicity to aquatic organisms.

Exposure assessment is a critical component of the risk management framework. For consumer products containing FBAs, exposure scenarios consider direct skin contact from textiles and indirect exposure through environmental pathways. The Human and Environmental Risk Assessment (HERA) project, a European initiative, has provided comprehensive risk assessments for several widely used FBAs, establishing methodologies that can be applied to similar compounds like FBA 121. These assessments model the release of the substance into wastewater from laundering, its fate in sewage treatment plants, and its potential concentrations in surface water, sediment, and soil.

For instance, studies on related stilbene (B7821643) derivatives have shown that while they are not readily biodegradable, they can undergo photodegradation in aquatic environments. However, a significant portion tends to adsorb to sewage sludge. These findings inform the Predicted Environmental Concentration (PEC) values, which are then compared to the Predicted No-Effect Concentration (PNEC) to determine the environmental risk.

Development and Harmonization of Testing Guidelines for FBA Safety

The safety testing of chemical substances like this compound is guided by internationally recognized protocols to ensure data consistency and reliability. The Organisation for Economic Co-operation and Development (OECD) plays a pivotal role in developing and harmonizing these testing guidelines. The OECD Guidelines for the Testing of Chemicals are a collection of internationally accepted methods used by governments, industry, and independent laboratories to assess the safety of chemicals.

These guidelines cover various endpoints, including physical-chemical properties, effects on biotic systems, environmental fate and behavior, and health effects. For FBAs, relevant OECD test guidelines would be employed to evaluate aspects such as:

Ready Biodegradability (e.g., OECD 301 series): To assess the potential for the substance to be broken down by microorganisms in the environment.

Toxicity to Aquatic Organisms (e.g., OECD 201, 202, 203): To determine the short-term and long-term effects on algae, daphnia, and fish.

Skin and Eye Irritation/Corrosion (e.g., OECD 404, 405): To evaluate the potential for local effects on human tissues.

Harmonization of these testing guidelines is crucial for international trade and regulatory acceptance. The OECD's Mutual Acceptance of Data (MAD) system ensures that test data generated in one member country according to OECD Test Guidelines and Principles of Good Laboratory Practice are accepted in other member countries. This reduces the need for duplicative testing, saving time, resources, and animal lives. The continuous updating of these guidelines reflects scientific progress and evolving regulatory needs, including a move towards in-vitro and in-chemico testing methods to reduce animal testing. criticalcatalyst.comoecd.orglynxee.consulting

Post-Market Surveillance and Environmental Monitoring Programs

Post-market surveillance (PMS) is an essential component of the lifecycle management of chemicals, including this compound. While pre-market assessments provide a baseline for safety, PMS involves the ongoing collection and analysis of data to identify any unforeseen adverse effects on human health or the environment that may emerge from the real-world use of the substance.

For chemicals used in consumer products, PMS can involve monitoring consumer complaints, analyzing data from poison control centers, and conducting targeted studies to assess exposure levels in the population. However, specific PMS programs solely dedicated to FBA 121 are not widely documented in public literature. Instead, surveillance often falls under the broader oversight of chemical safety by regulatory agencies.

Environmental monitoring programs play a crucial role in the post-market surveillance of substances like FBAs that are released into the environment. These programs involve the systematic sampling and analysis of environmental compartments such as river water, sediment, and sewage sludge to determine the actual concentrations of the substance. The data gathered from these monitoring studies are vital for validating the exposure models used in initial risk assessments and for identifying any trends in environmental concentrations over time.

Recent studies have focused on the nationwide occurrence of various fluorescent brighteners in sludge, highlighting their widespread presence and indicating that they can serve as anthropogenic markers in the environment. nih.gov Analytical methods such as fluorometry and liquid chromatography are employed to detect and quantify optical brighteners in environmental samples. usgs.gov These monitoring efforts provide valuable real-world data that can inform and refine risk management strategies.

Q & A

Q. What is the mechanism of fluorescence emission in Fluorescent Brightener 121 (FB 121), and how can researchers validate it experimentally?

FB 121 belongs to the stilbene-bistriazinylamino derivative class, which absorbs UV light (340–370 nm) and re-emits blue light (420–450 nm) via π→π* electronic transitions. To validate this, researchers should:

  • Use UV-Vis spectroscopy to confirm absorption maxima.
  • Measure emission spectra via fluorescence spectrophotometry under controlled pH (6–11) and temperature (20–40°C).
  • Compare quantum yield with reference standards (e.g., quinine sulfate) .

Q. What methodologies are recommended for quantifying FB 121 in complex matrices like paper pulp or synthetic polymers?

  • High-Performance Liquid Chromatography (HPLC) with a C18 column and fluorescence detection (λex 365 nm, λem 435 nm) is optimal.
  • Calibrate using standard solutions (0.1–10 ppm) and account for matrix effects via standard addition .
  • For rapid screening, spectrofluorometric titration with correction for background fluorescence is advised .

Q. How do pH and temperature influence the stability and whitening efficacy of FB 121?

  • FB 121 exhibits maximal stability at pH 7–9 ; outside this range, sulfonic acid groups may protonate/deprotonate, altering solubility.
  • Conduct accelerated aging tests (e.g., 48 hrs at 50°C) to simulate long-term stability.
  • Monitor fluorescence intensity decay using time-resolved spectroscopy to model degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory data on FB 121’s fluorescence efficiency in polar vs. non-polar solvents?

Contradictions often arise from solvent-induced aggregation or polarity-dependent Stokes shifts. To address this:

  • Perform solvatochromism studies to correlate emission maxima with solvent polarity (e.g., using the Reichardt parameter).
  • Use dynamic light scattering (DLS) to detect aggregate formation in non-polar solvents.
  • Apply density functional theory (DFT) to model solvation effects on electronic transitions .

Q. What experimental designs are suitable for analyzing FB 121’s interactions with co-additives (e.g., sizing agents) in papermaking?

  • Employ a factorial design varying FB 121 concentration (0.01–0.1% w/w) and co-additive ratios.
  • Assess compatibility via fluorescence quenching assays (e.g., Stern-Volmer plots).
  • Use FTIR spectroscopy to detect chemical interactions (e.g., hydrogen bonding with polyvinyl alcohol) .

Q. How can researchers investigate FB 121’s photodegradation pathways under UV exposure?

  • Expose FB 121 solutions to controlled UV irradiation (e.g., 365 nm, 10 mW/cm²) and analyze degradation products via LC-MS/MS .
  • Track reactive oxygen species (ROS) generation using electron paramagnetic resonance (EPR) with spin traps like DMPO.
  • Correlate degradation kinetics with Arrhenius modeling to predict environmental persistence .

Methodological Considerations Table

ParameterRecommended TechniqueKey MetricsEvidence
Solubility Turbidimetric titrationCritical micelle concentration (CMC)
Photostability Accelerated UV aging + spectrophotometryFluorescence decay rate (kdecay)
Matrix Compatibility Fluorescence quenching assaysStern-Volmer constants (KSV)
Quantitative Analysis HPLC with fluorescence detectionLimit of detection (LOD < 0.05 ppm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.